molecular formula C7H5N3O B11927201 6-NitroH-imidazo[1,2-a]pyridine

6-NitroH-imidazo[1,2-a]pyridine

Cat. No.: B11927201
M. Wt: 147.13 g/mol
InChI Key: FWJBIJOYXIRCBW-UHFFFAOYSA-N
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Description

6-NitroH-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their broad spectrum of biological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-NitroH-imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with nitro-substituted aldehydes or ketones. One common method is the Groebke-Blackburn three-component reaction, which involves 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is usually carried out in the presence of a catalyst such as iodine or a metal-free system under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve multicomponent reactions due to their efficiency and high yield. These methods often use environmentally benign solvents and catalysts to minimize ecological impact .

Chemical Reactions Analysis

Types of Reactions

6-NitroH-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 6-AminoH-imidazo[1,2-a]pyridine.

    Substitution: Various substituted imidazo[1,2-a]pyridines depending on the substituent used.

    Cyclization: Fused heterocyclic compounds.

Scientific Research Applications

6-NitroH-imidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-NitroH-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can disrupt cellular processes, making the compound effective against certain pathogens and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

6-nitrosoimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-9-6-1-2-7-8-3-4-10(7)5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJBIJOYXIRCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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